- Sodium bisulfite addition compounds of benzyl isothiocyanates: evidence for their structure as sodium benzylaminothiomethanesulfonatesIndian Journal of Chemistry, 1977, (4), 386-7,
Cas no 89-99-6 ((2-fluorophenyl)methanamine)

(2-fluorophenyl)methanamine structure
Nombre del producto:(2-fluorophenyl)methanamine
Número CAS:89-99-6
MF:C7H8FN
Megavatios:125.143525123596
MDL:MFCD00008107
CID:34540
PubChem ID:66649
(2-fluorophenyl)methanamine Propiedades químicas y físicas
Nombre e identificación
-
- (2-Fluorophenyl)methanamine
- 2-fluoroBenzenemethanamine
- 2-Fluoroaniline
- 2-Fluorobenzylamine
- o-Fluorobenzylamine
- Benzenemethanamine, 2-fluoro-
- Benzylamine, o-fluoro-
- 2-fluorobenzyl amine
- 2-Fluoro-benzylamine
- 1-(2-fluorophenyl)methanamine
- (2-fluorophenyl)methylamine
- LRFWYBZWRQWZIM-UHFFFAOYSA-N
- o-fluorobenzyl amine
- NSC158270
- PubChem4415
- ortho-Fluorobenzylamine
- 2-fluoro-benzyl amine
- (2-fluorobenzyl)amine
- 2-fluoro-benzenemethanamine
- KSC492E6D
- (2-F
- F2190-0539
- FT-0612424
- (2-Fluorophenyl)methanamine #
- (2-Fluorophenyl)methanamine;2-fluoroBenzenemethanamine
- AKOS000120576
- 2-Fluorobenzylamine, 96%
- STK503675
- W-100350
- MFCD00008107
- NSC-158270
- SCHEMBL6621
- 2-fluorbenzylamin
- 89-99-6
- DTXSID8059003
- A22208
- InChI=1/C7H8FN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H
- AC-9769
- CHEMBL12892
- CS-W004092
- EN300-16213
- SS-3747
- AM20041340
- F0538
- NSC 158270
- EINECS 201-957-9
- 2-Fluorobenzenemethanamine (ACI)
- Benzylamine, o-fluoro- (7CI, 8CI)
- ((2-Fluorophenyl)methyl)amine
- DB-021125
- R2RBT7FEJ7
- NS00041252
- DTXCID1048673
- (2-fluorophenyl)methanamine
-
- MDL: MFCD00008107
- Renchi: 1S/C7H8FN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H2
- Clave inchi: LRFWYBZWRQWZIM-UHFFFAOYSA-N
- Sonrisas: FC1C(CN)=CC=CC=1
- Brn: 508109
Atributos calculados
- Calidad precisa: 125.064077g/mol
- Carga superficial: 0
- XLogP3: 1.1
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Cuenta de enlace giratorio: 1
- Masa isotópica única: 125.064077g/mol
- Masa isotópica única: 125.064077g/mol
- Superficie del Polo topológico: 26Ų
- Recuento de átomos pesados: 9
- Complejidad: 85
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 1
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
Propiedades experimentales
- Color / forma: Colorless transparent liquid
- Denso: 1.095 g/mL at 25 °C(lit.)
- Punto de ebullición: 75°C/13mmHg(lit.)
- Punto de inflamación: Fahrenheit: 152.6 ° f
Celsius: 67 ° c - índice de refracción: n20/D 1.517(lit.)
- PSA: 26.02000
- Logp: 1.98470
- Sensibilidad: Air Sensitive
(2-fluorophenyl)methanamine Información de Seguridad
-
Símbolo:
- Promover:dangerous
- Palabra de señal:Danger
- Instrucciones de peligro: H314
- Declaración de advertencia: P280,P305+P351+P338,P310
- Número de transporte de mercancías peligrosas:UN 2735 8/PG 2
- Wgk Alemania:3
- Código de categoría de peligro: 34
- Instrucciones de Seguridad: S26-S27-S36/37/39-S45
-
Señalización de mercancías peligrosas:
- TSCA:Yes
- Categoría de embalaje:III
- Nivel de peligro:8
- Condiciones de almacenamiento:Store at room temperature
- Período de Seguridad:8
- Términos de riesgo:R20/21/22; R34
- Grupo de embalaje:III
(2-fluorophenyl)methanamine Datos Aduaneros
- Código HS:2921420090
- Datos Aduaneros:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
(2-fluorophenyl)methanamine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | F0538-5g |
(2-fluorophenyl)methanamine |
89-99-6 | 98.0%(GC&T) | 5g |
¥170.0 | 2022-05-30 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016794-50g |
(2-fluorophenyl)methanamine |
89-99-6 | 98% | 50g |
¥319 | 2024-05-21 | |
Apollo Scientific | PC3670-25g |
2-Fluorobenzylamine |
89-99-6 | 95% | 25g |
£51.00 | 2023-09-02 | |
TRC | F596725-5g |
2-Fluorobenzylamine |
89-99-6 | 5g |
$98.00 | 2023-05-18 | ||
Enamine | EN300-16213-1.0g |
(2-fluorophenyl)methanamine |
89-99-6 | 94% | 1g |
$26.0 | 2023-05-02 | |
Enamine | EN300-16213-2.5g |
(2-fluorophenyl)methanamine |
89-99-6 | 94% | 2.5g |
$27.0 | 2023-05-02 | |
Alichem | A012000210-250mg |
2-Fluorobenzylamine |
89-99-6 | 97% | 250mg |
$504.00 | 2023-08-31 | |
Life Chemicals | F2190-0539-0.25g |
2-Fluorobenzylamine |
89-99-6 | 95%+ | 0.25g |
$18.0 | 2023-09-06 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0538-5G |
2-Fluorobenzylamine |
89-99-6 | >98.0%(GC)(T) | 5g |
¥100.00 | 2024-04-15 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F122768-100g |
(2-fluorophenyl)methanamine |
89-99-6 | 98% | 100g |
¥638.90 | 2023-09-02 |
(2-fluorophenyl)methanamine Métodos de producción
Métodos de producción 1
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Pinacolborane Catalysts: Tetracosa-μ3-hydroxyoctakis(methanol)di-μ6-oxoeicosakis(1,1,1-trifluoro-2,4-pent… Solvents: Toluene ; rt → 110 °C; 24 h, 110 °C
Referencia
- Lanthanide-oxo clusters for efficient catalytic reduction of carboxamidesScience China: Chemistry, 2023, 66(2), 443-448,
Métodos de producción 3
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Hydrogen , Ammonia Catalysts: Cobalt (nitrogen-doped activated carbon-supported) Solvents: Methanol , Water ; 6 h, 1 MPa, 110 °C
Referencia
- Reductive Amination of Carbonyl Compounds with Ammonia and Hydrogenation of Nitriles to Primary Amines with Heterogeneous Cobalt CatalystsChemical Research in Chinese Universities, 2019, 35(3), 457-462,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Hydrogen , Ammonia Catalysts: Nickel Solvents: Methanol ; 12 h, rt
Referencia
- Small Molecule Inhibitors Simultaneously Targeting Cancer Metabolism and Epigenetics: Discovery of Novel Nicotinamide Phosphoribosyltransferase (NAMPT) and Histone Deacetylase (HDAC) Dual InhibitorsJournal of Medicinal Chemistry, 2017, 60(19), 7965-7983,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Sodium borohydride Catalysts: Cobalt (covalent organic framework supported) Solvents: Methanol ; 3 h, rt
Referencia
- Highly Stable COF-Supported Co/Co(OH)2 Nanoparticles Heterogeneous Catalyst for Reduction of Nitrile/Nitro Compounds under Mild ConditionsSmall, 2018, 14(37),,
Métodos de producción 7
Condiciones de reacción
1.1 Catalysts: Potassium tert-butoxide , 2921008-59-3 Solvents: Tetrahydrofuran ; > 1 min, rt
1.2 Reagents: Poly(methylhydrosiloxane) ; rt; 12 h, 50 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; rt; 3 h, rt
1.2 Reagents: Poly(methylhydrosiloxane) ; rt; 12 h, 50 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; rt; 3 h, rt
Referencia
- Ligand-metal cooperativity in quinonoid based nickel(II) and cobalt(II) complexes for catalytic hydrosilylative reduction of nitriles to amines: electron transfer and mechanistic insightDalton Transactions, 2023, 52(15), 4964-4972,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Pinacolborane Catalysts: Bis[1,3-bis[2,6-bis(1-methylethyl)phenyl]-2,5-diphenyl-1H-imidazolium-4-yl]bis[μ… Solvents: Toluene ; 12 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ; 1 h
1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ; 1 h
Referencia
- Transition metal-free catalytic reduction of primary amides using an abnormal NHC based potassium complex: integrating nucleophilicity with Lewis acidic activationChemical Science, 2020, 11(7), 1848-1854,
Métodos de producción 9
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Lithium triethylborohydride Catalysts: (TB-5-24)-[6-[[Bis(1,1-dimethylethyl)phosphino-κP]methyl]-N-(1,1-dimethylethyl)-… Solvents: Tetrahydrofuran ; rt; 45 min, rt
1.2 Reagents: Sodium ethoxide , Hydrogen Solvents: Benzene ; 36 h, 30 bar, 135 °C
1.2 Reagents: Sodium ethoxide , Hydrogen Solvents: Benzene ; 36 h, 30 bar, 135 °C
Referencia
- Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Cobalt Pincer ComplexJournal of the American Chemical Society, 2015, 137(28), 8888-8891,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran ; 12 h, 100 °C
Referencia
- Palladium-Catalyzed ortho-Selective C-H Fluorination of Oxalyl Amide-Protected BenzylaminesJournal of Organic Chemistry, 2015, 80(2), 942-949,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Potassium borohydride Catalysts: Cupric chloride Solvents: Isopropanol , Water ; 12 h, 60 °C
Referencia
- Preparation and characterization of primary amines by potassium borohydride-copper chloride system from nitrilesAsian Journal of Chemistry, 2015, 27(10), 3564-3566,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Hydrogen , Ammonia Catalysts: Cobalt (graphene-encapsulated) Solvents: Methanol ; 4 h, 2 MPa, 90 °C
Referencia
- Facile manner in regulating the graphene-shelled structure of cobalt nanoparticles for the synthesis of aminesChemRxiv, 2021, 1, 1-15,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Hydrogen , Ammonia Catalysts: Cobalt salophen complex Solvents: Tetrahydrofuran , Water ; 40 bar; 5 - 7 bar; 45 bar; 135 °C; 24 h, 120 °C
Referencia
- Ultra-small cobalt nanoparticles from molecularly-defined Co-salen complexes for catalytic synthesis of aminesChemical Science, 2020, 11(11), 2973-2981,
(2-fluorophenyl)methanamine Raw materials
(2-fluorophenyl)methanamine Preparation Products
(2-fluorophenyl)methanamine Literatura relevante
-
Ma?gorzata E. Zakrzewska,Paulo J. L. André,Clara S. B. Gomes,Ana V. M. Nunes,Vitor Rosa New J. Chem. 2023 47 6551
-
2. Alkylidyne(carbaborane) complexes of the Group 6 metals. Part 6. exo-nido-Tungstacarbaborane compoundsStephen A. Brew,John C. Jeffery,Mark D. Mortimer,F. Gordon A. Stone J. Chem. Soc. Dalton Trans. 1992 1365
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Joanna Nadia,Alexander G. Olenskyj,Natascha Stroebinger,Suzanne M. Hodgkinson,Talia G. Estevez,Parthasarathi Subramanian,Harjinder Singh,R. Paul Singh,Gail M. Bornhorst Food Funct. 2021 12 4349
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Jan Janczak,Ryszard Kubiak CrystEngComm 2010 12 3599
-
Yun-Liang Jiang,Yu-Ling Wang,Jing-Xiang Lin,Qing-Yan Liu,Zhang-Hui Lu,Na Zhang,Jia-Jia-Wei,Li-Qin Li CrystEngComm 2011 13 1697
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Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
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